3-Oxazolidinecarboxylic acid, 4-ethyl-5-oxo-, phenylmethyl ester, (R)-
CAS No.: 189878-68-0
Cat. No.: VC17314046
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189878-68-0 |
|---|---|
| Molecular Formula | C13H15NO4 |
| Molecular Weight | 249.26 g/mol |
| IUPAC Name | benzyl (4R)-4-ethyl-5-oxo-1,3-oxazolidine-3-carboxylate |
| Standard InChI | InChI=1S/C13H15NO4/c1-2-11-12(15)18-9-14(11)13(16)17-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 |
| Standard InChI Key | QYVQZPYUPPIJQM-LLVKDONJSA-N |
| Isomeric SMILES | CC[C@@H]1C(=O)OCN1C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCC1C(=O)OCN1C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, benzyl (4R)-4-ethyl-5-oxo-1,3-oxazolidine-3-carboxylate, reflects its stereochemistry and functional groups. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 189878-68-0 |
| Molecular Formula | C₁₃H₁₅NO₄ |
| Molecular Weight | 249.26 g/mol |
| InChI Key | QYVQZPYUPPIJQM-LLVKDONJSA-N |
| Isomeric SMILES | CC[C@@H]1C(=O)OCN1C(=O)OCC2=CC=CC=C2 |
The oxazolidine ring’s rigidity and the ester group’s hydrolytic stability make this compound a valuable scaffold for drug design . The (R)-configuration at the 4-position influences its interactions in chiral environments, critical for enantioselective synthesis .
Synthesis and Stereochemical Control
While detailed protocols for synthesizing this specific enantiomer are sparse, analogous oxazolidine derivatives are typically constructed via ring-closing strategies. A proposed route involves:
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Oxazolidine Ring Formation: Cyclization of a β-amino alcohol with a carbonyl source under acidic conditions.
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Ethyl Group Introduction: Alkylation at the 4-position using ethyl halides or via conjugate addition .
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Esterification: Reaction with benzyl alcohol in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).
The stereochemical outcome is controlled using chiral auxiliaries or asymmetric catalysis. For example, the PDF in describes zinc–copper-mediated 1,4-conjugate additions in aqueous media to achieve high diastereoselectivity (>95% de) in oxazolidinone syntheses. Such methods could be adapted for introducing the ethyl group while preserving the (R)-configuration .
Applications in Pharmaceutical Chemistry
Oxazolidinones are renowned for their bioactivity, particularly as antibiotics (e.g., linezolid). While this compound is labeled for research use only, its structural features suggest potential roles:
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Chiral Intermediates: The phenylmethyl ester acts as a protecting group, enabling subsequent hydrolysis to carboxylic acids for peptide coupling .
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Antimicrobial Scaffolds: The keto group at C5 may participate in hydrogen bonding with bacterial targets, akin to clinically used oxazolidinones .
Comparative analysis with the (S)-enantiomer (CAS 89969-26-6) reveals divergent biological activities. For instance, the (S)-configured analog with a 3-oxopropyl group (C₁₄H₁₅NO₅) showed 73% yield in a synthetic route involving chloroformylation , highlighting the impact of stereochemistry on reactivity.
Physicochemical Properties and Stability
The compound’s stability is attributed to the oxazolidine ring’s resistance to ring-opening under physiological conditions. Key properties include:
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Hydrolytic Stability: The phenylmethyl ester reduces susceptibility to esterases compared to methyl esters.
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Thermal Stability: Decomposition above 200°C, as inferred from related oxazolidinones .
A comparative table with analogs illustrates structural influences:
The 4-phenylmethyl analog (C₁₈H₁₇NO₄) demonstrates increased molecular weight and hydrophobicity, expanding its utility in polymer-based drug delivery systems .
Recent Advances and Future Directions
Recent literature emphasizes green synthesis approaches. The aqueous-phase conjugate addition described in aligns with trends toward solvent-free methodologies. Future research should explore:
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Catalytic Asymmetric Synthesis: Developing transition-metal catalysts to enhance enantiomeric excess.
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Biological Profiling: Evaluating antimicrobial or anticancer activity given the keto group’s electrophilic nature.
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